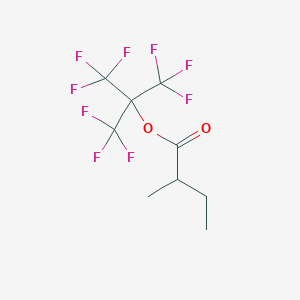

Nonafluoro-tert-butyl 2-methylbutyrate

Beschreibung

Contextual Significance of Highly Fluorinated Esters within Academic Chemistry

Highly fluorinated esters represent a pivotal class of compounds in modern chemistry, primarily due to the unique and powerful effects that fluorine atoms impart on molecular properties. The strategic incorporation of fluorine can dramatically alter a molecule's polarity, conformational preferences, chemical reactivity, and metabolic stability. nih.gov In academic research, these characteristics are exploited across various fields, from materials science to medicinal chemistry.

One of the most significant advantages of fluorination is the ability to fine-tune the electronic properties of a molecule. The high electronegativity of fluorine atoms creates strong, stable carbon-fluorine bonds and can significantly influence the reactivity of nearby functional groups. nih.gov For instance, in ester compounds, fluorination of the alcohol or acyl moiety can modify the electrophilicity of the carbonyl carbon, affecting its susceptibility to nucleophilic attack and its stability towards hydrolysis.

Furthermore, fluorinated compounds are of immense value in spectroscopic applications, particularly for Nuclear Magnetic Resonance (NMR). The sole stable fluorine isotope, ¹⁹F, possesses a high magnetogyric ratio and a natural abundance of 100%, resulting in high sensitivity in ¹⁹F NMR experiments. nih.gov This allows for precise tracking and characterization of fluorinated molecules in complex biological or chemical systems. nih.gov In medicinal chemistry and drug design, replacing hydrogen with fluorine can enhance a drug's bioavailability and metabolic half-life. nih.govresearchgate.net

In the realm of materials science, highly fluorinated esters and ethers are critical components in the development of advanced electrolytes for high-performance lithium-ion batteries. mdpi.comcip.com.cn Their inclusion can expand the electrochemical window, improve safety by reducing flammability, and enhance the stability of the electrode-electrolyte interface, leading to longer cycle life and better performance at high voltages. mdpi.comcip.com.cnresearchgate.net

Evolution of Research Trajectories Pertaining to Nonafluoro-tert-butyl 2-methylbutyrate (B1264701)

A thorough search of the scientific literature and chemical databases indicates that there are no published research trajectories specifically concerning Nonafluoro-tert-butyl 2-methylbutyrate. The compound does not appear in major chemical catalogs or research articles as a subject of synthesis, characterization, or application-focused studies. Research in the field has focused on other fluorinated esters, such as those used in battery electrolytes acs.org or as biocatalysis products acs.org, but not this specific structure.

Fundamental Research Questions and Objectives Guiding this compound Investigations

Given the lack of dedicated studies on this compound, there are no established fundamental research questions or objectives that have guided its investigation.

Hypothetically, should research on this compound commence, initial investigations would likely be guided by fundamental questions common to new chemical entities:

Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce high-purity this compound? What are its fundamental physicochemical properties (e.g., melting point, boiling point, solubility, spectral data)?

Chemical Stability: How does the sterically hindered and highly fluorinated nonafluoro-tert-butyl group affect the ester's hydrolytic stability compared to its non-fluorinated analogues or less-fluorinated esters?

Potential Applications: Could its unique combination of a bulky, lipophilic fluorinated group and a chiral acyl group offer advantages as a non-flammable solvent, a specialized lubricant, a dielectric fluid mdpi.com, or a chiral building block in organic synthesis?

Data Tables

As no experimental data exists for the target compound, the following tables provide computed or experimental data for its immediate precursors and a closely related isomer found in chemical databases.

Table 1: Properties of Precursor Molecules

| Property | Nonafluoro-tert-butyl alcohol wikipedia.org | Butyl 2-methylbutyrate nih.gov |

|---|---|---|

| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol | butyl 2-methylbutanoate |

| CAS Number | 2378-02-1 | 15706-73-7 |

| Molecular Formula | C₄HF₉O | C₉H₁₈O₂ |

| Molar Mass | 236.04 g/mol | 158.24 g/mol |

| Boiling Point | 45 °C | 179 °C |

| Acidity (pKa) | 5.4 | Not Applicable |

Data sourced from PubChem and Wikipedia.

Table 2: Computed Properties of Nonafluoro-tert-butyl isobutyrate (Isomer) The following data is for Nonafluoro-tert-butyl isobutyrate, a constitutional isomer of the target compound.

| Property | Value nih.gov |

| IUPAC Name | [1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-methylpropanoate |

| CAS Number | 914637-43-7 |

| Molecular Formula | C₈H₇F₉O₂ |

| Molar Mass | 306.13 g/mol |

| Topological Polar Surface Area | 26.3 Ų |

| Complexity | 300 |

Data sourced from PubChem.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

914637-47-1 |

|---|---|

Molekularformel |

C9H9F9O2 |

Molekulargewicht |

320.15 g/mol |

IUPAC-Name |

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-methylbutanoate |

InChI |

InChI=1S/C9H9F9O2/c1-3-4(2)5(19)20-6(7(10,11)12,8(13,14)15)9(16,17)18/h4H,3H2,1-2H3 |

InChI-Schlüssel |

RIDIMSPDBDWFDY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Nonafluoro Tert Butyl 2 Methylbutyrate

Development of Novel Fluorination Strategies for Ester Synthesis

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The synthesis of Nonafluoro-tert-butyl 2-methylbutyrate (B1264701) necessitates sophisticated fluorination techniques, particularly for the construction of the nonafluoro-tert-butyl group and its subsequent esterification.

Exploration of Direct Nonafluorobutylation Techniques

The direct introduction of the bulky and electron-withdrawing nonafluoro-tert-butyl group poses a significant synthetic challenge. Traditional methods often involve multi-step sequences. However, recent advancements have focused on more direct approaches. One plausible route for the synthesis of nonafluoro-tert-butyl alcohol, the precursor to the target ester, involves the addition of a trichloromethyllithium to hexafluoroacetone, followed by a halogen exchange reaction with antimony pentafluoride. wikipedia.org

Another emerging strategy is the use of (nonafluoro-tert-butoxy)methyl groups as "ponytails" to enhance the fluorous partition of aromatic and heterocyclic compounds. This involves the reaction of sodium perfluoro-tert-butoxide with benzylic bromides, suggesting a potential pathway for introducing the nonafluoro-tert-butoxy group onto a suitable substrate. researchgate.net

For the direct formation of the ester, one could envision a reaction between 2-methylbutyryl chloride and nonafluoro-tert-butanol. The synthesis of the latter is a key step, and its perfluorinated nature makes it a highly acidic alcohol, with a pKa of 5.4, which influences its reactivity in esterification reactions. wikipedia.org

Asymmetric and Stereoselective Synthesis of Nonafluoro-tert-butyl 2-methylbutyrate Enantiomers

The 2-methylbutyrate portion of the target molecule contains a chiral center, leading to the existence of (R)- and (S)-enantiomers. The development of asymmetric and stereoselective synthetic methods is crucial for obtaining enantiomerically pure forms of this compound.

Stereoselectivity can be controlled during the synthesis of the 2-methylbutyrate precursor. For instance, studies on Bacillus subtilis mutants have shown that the incorporation of 2-methylbutyrate into fatty acids is stereospecific, with the cells utilizing either the (S)-(+)- or (R)-(-)-isomer to synthesize the corresponding enantiomer of the fatty acid. nih.gov This enzymatic approach could be harnessed to produce enantiopure 2-methylbutyric acid.

Chemical methods for stereoselective synthesis often involve the use of chiral auxiliaries or catalysts. For example, the stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones has been achieved with high stereoselectivity through the addition of Gilman or Grignard reagents to a chiral substrate. nih.gov A similar strategy could be adapted for the synthesis of chiral 2-methylbutyrate derivatives. Furthermore, novel synthetic methods for producing butyl (S)-2-hydroxybutanoate, a related chiral ester, have been established using either regioselective thiolysis of an epoxybutanoate or a one-step conversion using a methylmagnesium bromide and a copper catalyst. researchgate.net

The table below illustrates representative examples of stereoselective reactions that could be conceptually applied to the synthesis of chiral 2-methylbutyrate precursors.

| Reaction Type | Chiral Precursor/Catalyst | Stereoselectivity (e.g., ee%) | Potential Application |

| Enzymatic Resolution | Lipase-catalyzed acylation | >95% | Resolution of racemic 2-methylbutyric acid |

| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | >98% | Synthesis of chiral 2-methylbutyric acid from an unsaturated precursor |

| Chiral Auxiliary-Directed Alkylation | Evans' oxazolidinone | >99% | Asymmetric synthesis of 2-methylbutyric acid |

Catalytic Approaches for this compound Production

Catalysis offers efficient and selective pathways for ester synthesis, minimizing waste and energy consumption. Both homogeneous and heterogeneous catalytic systems can be envisioned for the production of this compound.

Homogeneous Catalysis in Esterification Pathways

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. For the esterification of a highly fluorinated alcohol like nonafluoro-tert-butanol, the use of fluorinated alcohols as solvents or co-solvents in homogeneous catalysis has been shown to be beneficial. researchgate.netthieme-connect.com For instance, the hydrogenation of esters has been successfully carried out in fluorinated alcohols. researchgate.net

Ruthenium-based homogeneous catalysts, such as Ru-MACHO™, have been reported for the hydrogenation of perfluoroalkyl methyl esters to their corresponding alcohols. researchgate.net While this is a reduction, the reverse reaction, a dehydrogenative coupling, could be a potential route for ester formation. Zinc(II) salts have also been shown to be effective homogeneous catalysts for the esterification of fatty acids. nih.gov

Heterogeneous Catalytic Systems for Enhanced Selectivity

Heterogeneous catalysts offer significant advantages in terms of catalyst separation and recycling, making them attractive for industrial applications. rsc.org Solid acid catalysts are commonly used for esterification reactions. acs.org For the synthesis of this compound, a solid acid catalyst could facilitate the reaction between 2-methylbutyric acid and nonafluoro-tert-butanol.

The choice of catalyst support and active sites is crucial for achieving high selectivity. For example, in the production of para-tert-butylphenol, the porous structure and acid properties of zeolites like Beta and USY were found to control the catalytic activity and selectivity. researchgate.net Similarly, for the target ester, a catalyst with appropriate pore size and acidity would be required to accommodate the bulky nonafluoro-tert-butyl group.

The table below summarizes some catalytic systems that could be adapted for the synthesis of this compound.

| Catalyst Type | Catalyst Example | Reaction Conditions | Potential Advantages |

| Homogeneous | [Ru(acac)₃] | Mild temperature and pressure | High activity and selectivity |

| Homogeneous | Zn(OAc)₂ | Moderate temperature | Low cost and low toxicity |

| Heterogeneous | Sulfated Zirconia | High temperature | Recyclability and thermal stability |

| Heterogeneous | Amberlyst-15 | Mild temperature | Commercially available and easy to handle |

Mechanistic Investigations and Reactivity Profiles of Nonafluoro Tert Butyl 2 Methylbutyrate

Elucidation of Reaction Mechanisms Involving the Nonafluoro-tert-butyl Ester Moiety

The reactivity of nonafluoro-tert-butyl 2-methylbutyrate (B1264701) is largely dictated by the presence of the highly electronegative nonafluoro-tert-butyl group, which significantly influences the electronic environment of the ester functionality. This perfluorinated group exerts a strong electron-withdrawing inductive effect, rendering the carbonyl carbon of the ester highly electrophilic. Consequently, the ester is susceptible to nucleophilic attack.

The primary reaction mechanism involving the nonafluoro-tert-butyl ester moiety is nucleophilic acyl substitution. In this two-step process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of the nonafluoro-tert-butoxide anion, a relatively stable leaving group due to the electron-withdrawing nature of the fluorine atoms, results in the formation of a new carbonyl compound. The stability of the leaving group is a key factor in the facility of this reaction.

The general mechanism can be illustrated as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the ester, breaking the π bond of the carbonyl group and forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the nonafluoro-tert-butoxide leaving group (⁻OC(CF₃)₃). This step is facilitated by the stability of the departing alkoxide.

The high acidity of the conjugate acid, nonafluoro-tert-butyl alcohol (pKa ≈ 5.4), indicates that the nonafluoro-tert-butoxide anion is a weak base and therefore a good leaving group. wikipedia.org This enhances the reactivity of the ester towards nucleophiles compared to esters with non-fluorinated alcohol moieties.

Hydrolytic Stability and Degradation Kinetics in Various Chemical Environments

The hydrolytic stability of nonafluoro-tert-butyl 2-methylbutyrate is significantly lower than that of its non-fluorinated counterparts. The strong electron-withdrawing effect of the nine fluorine atoms in the nonafluoro-tert-butyl group makes the ester carbonyl carbon highly susceptible to nucleophilic attack by water. This effect has been observed in other fluorinated esters, where fluorine substitution has been shown to significantly accelerate the rate of hydrolysis. researchgate.net

Hydrolysis of esters can be catalyzed by both acids and bases. Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, leading to saponification. The reaction follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org Due to the electronic properties of the nonafluoro-tert-butyl group, the rate constant for alkaline hydrolysis of this compound is expected to be substantially higher than that of tert-butyl 2-methylbutyrate.

Under acidic conditions, the carbonyl oxygen is protonated, which further enhances the electrophilicity of the carbonyl carbon and facilitates attack by the weaker nucleophile, water.

Studies on other fluorinated esters have demonstrated a clear trend of decreasing hydrolytic stability with increasing fluorine substitution. nih.gov For instance, the introduction of fluorine atoms into the alcohol moiety of an ester leads to a significant increase in the hydrolysis rate. nih.gov It has been shown that trifluoroethyl esters hydrolyze much faster than their non-fluorinated analogs. nih.gov This implies that perfluoroalkyl esters are generally unstable even under near-neutral hydrolytic conditions. researchgate.net

| Ester | Relative Hydrolysis Rate (Conceptual) | Driving Factor |

|---|---|---|

| tert-Butyl 2-methylbutyrate | 1 | Baseline |

| Trifluoro-tert-butyl 2-methylbutyrate | >1 | Moderate electron withdrawal |

| This compound | >>1 | Strong electron withdrawal |

Thermal and Photolytic Transformations of this compound

Thermal Transformations:

The thermal stability of this compound is influenced by the strengths of its constituent chemical bonds. Computational studies on perfluoroalkyl carboxylic acids (PFCAs) indicate that C-C bonds are generally weaker than C-F bonds. nsf.gov The thermal degradation of PFCAs is often initiated by the homolytic cleavage of C-C bonds, leading to the formation of carbon-centered radicals. nsf.gov

For this compound, the initial thermal decomposition is likely to involve the cleavage of the ester bond (C-O) or the C-C bonds within the alkyl chains. The nonafluoro-tert-butyl group itself is thermally stable. However, the ester linkage can be a point of weakness. The decomposition of other esters has been shown to produce a carboxylic acid and an alkene via an elimination reaction, though this is more common for esters with a hydrogen on the β-carbon of the alcohol moiety. Given the structure of the nonafluoro-tert-butyl group, fragmentation pathways involving radical intermediates are more probable.

High-temperature pyrolysis would likely lead to complex mixtures of smaller perfluorinated and hydrocarbon fragments through a series of radical chain reactions. nsf.govnih.gov

Photolytic Transformations:

The photolytic behavior of this compound would depend on the absorption of UV radiation. While the ester functionality itself does not absorb strongly in the near-UV region, impurities or the presence of photosensitizers could initiate photochemical reactions.

This compound as a Reagent or Intermediate in Complex Syntheses

The unique properties of the nonafluoro-tert-butyl group make this compound a potentially useful, though specialized, reagent or intermediate in organic synthesis. The nonafluoro-tert-butyl group is known for its high lipophilicity and its ability to form fluorous phases.

One potential application is in the synthesis of other nonafluoro-tert-butoxy-containing compounds. The ester could serve as a precursor to nonafluoro-tert-butanol through hydrolysis, or it could be used in transesterification reactions to introduce the nonafluoro-tert-butoxy group into other molecules. Nonafluoro-tert-butyl alcohol itself is a valuable building block in the synthesis of fluorinated materials and pharmaceuticals. chemodex.comchemimpex.com

Furthermore, the 2-methylbutyrate moiety is chiral, suggesting that if an enantiomerically pure form of this compound were synthesized, it could be used in stereoselective synthesis. For example, it could be used to introduce a chiral, fluorinated building block into a larger molecule. The synthesis of optically active α-(nonafluoro-tert-butoxy)carboxylic acids has been reported, highlighting the interest in chiral fluorinated compounds. researchgate.net

The compound could also be envisioned as an intermediate in the synthesis of more complex fluorinated molecules. The ester functionality can be converted into a variety of other functional groups, providing a handle for further chemical transformations while retaining the nonafluoro-tert-butyl group. organic-chemistry.org

Kinetic and Thermodynamic Aspects of this compound Reactions

Kinetic Aspects:

The kinetics of reactions involving this compound are dominated by the strong electron-withdrawing nature of the nonafluoro-tert-butyl group. As discussed in the context of hydrolytic stability, this group significantly accelerates the rates of nucleophilic acyl substitution reactions. The rate enhancement is due to the stabilization of the transition state and the increased electrophilicity of the carbonyl carbon.

The rate law for a typical nucleophilic acyl substitution, such as base-catalyzed hydrolysis, would be: Rate = k[this compound][Nucleophile]

The rate constant, k, is expected to be significantly larger than that for a non-fluorinated analog. This has been demonstrated for other fluorinated esters, where the rate of hydrolysis increases with the degree of fluorination. nih.gov

Thermodynamic Aspects:

From a thermodynamic perspective, the stability of the products relative to the reactants determines the position of the equilibrium. In reactions such as hydrolysis, the formation of the highly stable nonafluoro-tert-butoxide anion as a leaving group contributes to a favorable change in Gibbs free energy for the reaction.

The bond dissociation energies within the molecule also provide insight into its thermodynamic properties. The C-F bonds are exceptionally strong, while the C-C and C-O bonds are comparatively weaker and more likely to be involved in thermal decomposition pathways. nsf.govnih.gov The thermodynamics of the dehydration of tert-butyl alcohol has been studied, and while not directly comparable, it provides a reference for the types of thermodynamic data that would be relevant for understanding the reactivity of its perfluorinated analog. researchgate.net

| Reaction Type | Expected Kinetic Profile | Expected Thermodynamic Profile |

|---|---|---|

| Nucleophilic Acyl Substitution | Fast reaction rate due to electrophilic carbonyl and stable leaving group. | Generally favorable (exergonic) if the nucleophile is a stronger base than nonafluoro-tert-butoxide. |

| Thermal Decomposition | Requires high temperatures to overcome activation energy for bond cleavage. | Favors the formation of more stable, smaller molecules at high temperatures (entropically driven). |

Computational and Theoretical Chemistry Studies on Nonafluoro Tert Butyl 2 Methylbutyrate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and inherent reactivity of Nonafluoro-tert-butyl 2-methylbutyrate (B1264701). Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster theory (CC) can provide detailed insights into the molecule's fundamental properties. For a molecule like Nonafluoro-tert-butyl 2-methylbutyrate, these calculations would typically be initiated with geometry optimization to find the lowest energy conformation.

A primary focus of such calculations would be the determination of the molecular orbital (MO) energies, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP would likely show regions of negative potential around the oxygen atoms of the ester group and the fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms.

Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -11.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.8 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 10.7 eV | B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational landscape and intermolecular interactions of this compound. By solving Newton's equations of motion for a system of interacting particles, MD simulations can trace the trajectory of each atom, revealing how the molecule explores different conformations and interacts with its environment.

For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations can identify the most stable conformers and the energy barriers between them. This is crucial for understanding its physical and chemical properties, as these can be highly dependent on the predominant conformation.

MD simulations are also instrumental in studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can analyze the nature and strength of the forces between them. Due to the presence of the highly fluorinated tert-butyl group, dipole-dipole interactions and van der Waals forces would be expected to play a significant role in the condensed phase behavior of this compound. Simulations can quantify these interactions and predict properties such as density, viscosity, and diffusion coefficients.

Application of Density Functional Theory (DFT) for Predicting Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for predicting reaction pathways. und.edunih.gov For this compound, DFT can be employed to investigate various chemical transformations, such as hydrolysis of the ester group or nucleophilic substitution reactions.

To predict a reaction pathway, DFT is used to calculate the potential energy surface (PES) for the reaction. This involves identifying the structures and energies of the reactants, products, transition states, and any intermediates. The transition state is a critical point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to determine the reaction rate.

Various DFT functionals, such as B3LYP or M06-2X, can be used in conjunction with appropriate basis sets to model the electronic structure of the reacting species. For instance, in the hydrolysis of this compound, DFT calculations could elucidate the mechanism, determining whether it proceeds through a tetrahedral intermediate and identifying the rate-determining step. The influence of the electron-withdrawing nonafluoro-tert-butyl group on the reactivity of the ester carbonyl group would be a key aspect of such a study.

Hypothetical DFT Calculated Activation Energies for Hydrolysis of this compound

| Reaction Step | Activation Energy (kcal/mol) | DFT Functional/Basis Set |

|---|---|---|

| Nucleophilic attack | 15.2 | B3LYP/6-31G(d) |

| Tetrahedral intermediate formation | -5.8 (relative to reactants) | B3LYP/6-31G(d) |

Computational Prediction of Spectroscopic Signatures and Molecular Properties Relevant to Research

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For this compound, techniques like DFT can be used to calculate various spectroscopic properties.

The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations can help in assigning the peaks observed in an experimental IR spectrum to specific molecular vibrations, such as the C=O stretch of the ester group or the C-F stretches of the nonafluoro-tert-butyl group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted with a high degree of accuracy. These predictions are extremely useful for interpreting experimental NMR spectra and confirming the structure of the molecule. The calculated chemical shifts would be sensitive to the electronic environment of each nucleus, providing detailed information about the molecular structure.

Other molecular properties relevant to research that can be computationally predicted include polarizability, which is a measure of how easily the electron cloud of a molecule can be distorted by an electric field, and various thermodynamic properties such as enthalpy of formation and heat capacity.

Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value | Method/Basis Set |

|---|---|---|

| C=O Vibrational Frequency | 1750 cm⁻¹ | B3LYP/6-31G(d) |

| ¹⁹F NMR Chemical Shift (CF₃) | -75 ppm | GIAO-B3LYP/6-311+G(2d,p) |

Solvent Effects and Solvation Models in this compound Systems

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry offers various models to account for these solvent effects. For this compound, both implicit and explicit solvation models can be employed to study its behavior in different solvents.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide good estimates of how the solvent affects properties like conformational equilibria and reaction energetics. For example, PCM could be used to predict how the stability of different conformers of this compound changes in solvents of varying polarity.

Explicit solvation models, on the other hand, involve including a number of solvent molecules in the simulation box along with the solute molecule. This approach, typically used in conjunction with molecular dynamics simulations, allows for a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent simulations could be used to study its solvation structure in both polar and non-polar solvents, providing insights into its solubility and partitioning behavior.

Applications of Nonafluoro Tert Butyl 2 Methylbutyrate in Emerging Chemical Science and Technology

Integration into Advanced Materials and Polymer Chemistry

The unique combination of a bulky, highly fluorinated nonafluoro-tert-butyl group and a short, branched 2-methylbutyrate (B1264701) ester group suggests that Nonafluoro-tert-butyl 2-methylbutyrate could be a valuable component in the design of advanced materials and specialty polymers.

This compound as a Modifier or Monomer in Specialty Polymers

While direct polymerization of this compound is not a primary application, its structural features suggest potential as a comonomer or a post-polymerization modification agent. The incorporation of the nonafluoro-tert-butyl moiety is known to impart unique properties to polymers. For instance, semifluorinated polymer surfactants with perfluoro-tert-butyl (PFtB) groups have been synthesized and shown to form stable micelles, indicating potential in areas like drug delivery. nih.govrsc.org

The 2-methylbutyrate portion, on the other hand, can influence the thermal properties of polymers. Research on polyhydroxyalkanoates (PHAs) has demonstrated that the inclusion of 3-hydroxy-2-methylbutyrate units can lower the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. rsc.org This suggests that incorporating a 2-methylbutyrate structure could enhance the flexibility and processability of otherwise rigid polymers.

Table 1: Predicted Influence of this compound Incorporation on Polymer Properties

| Polymer Property | Predicted Effect of Nonafluoro-tert-butyl Group | Predicted Effect of 2-Methylbutyrate Group |

| Surface Energy | Significant Decrease | Minimal to no significant effect |

| Thermal Stability | Potential for modification | Lowering of Tg and Tm |

| Solubility | Enhanced in fluorous solvents | Potential for modification of solubility in organic solvents |

| Flexibility | Potential for modification due to bulky side group | Increased flexibility |

Influence on Surface Properties and Interfacial Phenomena

The high fluorine content of the nonafluoro-tert-butyl group would predictably lead to a significant reduction in the surface energy of any polymer or material to which it is attached. This is a well-established principle in materials science, where fluorination is a common strategy to create hydrophobic and oleophobic surfaces. mdpi.commdpi.com The introduction of nonafluoro-tert-butyl groups can lead to materials with outstandingly low surface energy. researchgate.net

The bulky, branched nature of the nonafluoro-tert-butyl group could also influence the surface morphology at a nanoscale, potentially creating specific textures that could enhance properties like hydrophobicity (the "lotus effect"). The orientation of these bulky groups at the polymer-air or polymer-liquid interface would be a critical factor in determining the final surface properties.

Role in Fluorous Phase Chemistry and Chromatographic Separations

The highly fluorinated nonafluoro-tert-butyl group makes this compound a prime candidate for applications in fluorous chemistry. Fluorous chemistry utilizes compounds with a high fluorine content ("fluorous tags" or "ponytails") to facilitate the separation of products from reactants and catalysts. rsc.org

In the realm of chromatography, stationary phases functionalized with nonafluoro-tert-butyl groups could be developed for fluorous solid-phase extraction (F-SPE) or high-performance liquid chromatography (HPLC). Such stationary phases would exhibit unique selectivity for other fluorinated molecules, allowing for the separation of complex mixtures based on their fluorine content.

Development of this compound as a Specialty Chemical Building Block

This compound can be envisioned as a versatile building block in organic synthesis. The ester functionality can be hydrolyzed to yield nonafluoro-tert-butanol and 2-methylbutyric acid, or it can undergo transesterification to introduce the nonafluoro-tert-butoxy group into other molecules. Nonafluoro-tert-butyl alcohol is a known building block for creating fluorinated compounds. labclinics.comfishersci.com

The nonafluoro-tert-butoxy group can be incorporated into various arenes through methods like C-O cross-coupling reactions, highlighting the utility of this moiety in creating complex fluorinated molecules. nih.gov The 2-methylbutyrate portion can also serve as a precursor in the synthesis of other chemicals, as seen in the production of ethyl 2-methylbutyrate. google.com

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reactants | Potential Products |

| Hydrolysis | Water, Acid/Base catalyst | Nonafluoro-tert-butanol, 2-Methylbutyric acid |

| Transesterification | Alcohol (R-OH), Catalyst | Nonafluoro-tert-butyl alcohol, 2-Methylbutyrate ester of R-OH |

| Reduction | Reducing agent (e.g., LiAlH4) | Nonafluoro-tert-butanol, 2-Methyl-1-butanol |

Potential Utility in Novel Catalytic Systems and Reaction Media

The unique properties of the nonafluoro-tert-butyl group suggest potential roles for this compound in catalysis, primarily as a solvent or a component of a catalyst system. Nonafluoro-tert-butyl alcohol is recognized as a strong hydrogen bond donor solvent that can activate catalysts for challenging reactions like C-H bond oxidation. chemrxiv.orgnih.govresearchgate.net While this compound itself is an ester, its high fluorine content could render it a highly polar, non-coordinating solvent, potentially influencing the outcome of certain catalytic reactions.

Furthermore, the nonafluoro-tert-butyl group is a key component in the synthesis of weakly coordinating anions, which are crucial for stabilizing highly reactive cationic catalysts. wikipedia.org While not a direct application of the ester, the synthesis of such anions often starts from nonafluoro-tert-butanol, which can be derived from the hydrolysis of this compound.

In some contexts, butyrate (B1204436) esters like methyl butyrate have been investigated as cosolvents in electrolyte formulations for batteries, where they can modulate ion-dipole interactions and enhance interfacial stability. acs.org This suggests that under specific conditions, this compound could be explored for its utility in electrochemical systems, although this remains a speculative area of application.

Advanced Analytical Methodologies for Research Scale Characterization and Quantification of Nonafluoro Tert Butyl 2 Methylbutyrate

Chromatographic Separation Techniques (GC, HPLC) for Purity Assessment and Mixture Analysis

The assessment of purity and the analysis of Nonafluoro-tert-butyl 2-methylbutyrate (B1264701) in mixtures are primarily accomplished through chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): Due to its volatility, Nonafluoro-tert-butyl 2-methylbutyrate is well-suited for GC analysis. A flame ionization detector (FID) provides excellent sensitivity for quantifying the compound. For purity assessment, a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically employed. This allows for the separation of the target compound from starting materials, byproducts, and residual solvents. When analyzing fluorinated compounds by GC, it is sometimes necessary to derivatize them to improve their volatility and thermal stability. tandfonline.com However, as an ester, this compound can often be analyzed directly. scielo.br The use of a short column can also be an effective strategy in GC for the analysis of esters. scielo.br

High-Performance Liquid Chromatography (HPLC): HPLC offers a complementary approach for purity analysis, particularly for less volatile impurities or when analyzing reaction mixtures without prior workup. A reversed-phase C18 column is a common choice, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com A UV detector can be used if the compound or its impurities possess a chromophore, though for a simple ester like this, a refractive index detector (RID) or an evaporative light scattering detector (ELSD) may be more appropriate. For applications requiring mass spectrometry detection, a mobile phase with a volatile buffer like formic acid is used instead of phosphoric acid. sielc.com

Table 1: Typical GC and HPLC Parameters for the Analysis of this compound

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) | C18 (150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | Acetonitrile/Water gradient |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV, Refractive Index (RI), or ELSD |

| Injector Temperature | 250 °C | Ambient |

| Oven/Column Temperature | Programmed: 50 °C (2 min), then ramp to 280 °C at 10 °C/min | 40 °C |

| Flow Rate | 1-2 mL/min | 1.0 mL/min |

Advanced Spectroscopic Interpretation for Structural Elucidation (e.g., in complex reaction mixtures)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, especially within complex reaction mixtures. The unique structural features of the molecule give rise to a characteristic NMR spectrum.

The ¹⁹F NMR spectrum is particularly informative. The nine fluorine atoms of the nonafluoro-tert-butyl group are chemically equivalent and would appear as a sharp singlet in the absence of coupling to other nuclei. This strong, distinct signal serves as a clear diagnostic marker for the presence of this fluorinated moiety.

In the ¹H NMR spectrum, the protons of the 2-methylbutyrate portion of the molecule will exhibit specific chemical shifts and coupling patterns. The methine proton at the C2 position will appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methyl group at C2 and the ethyl group will also show characteristic signals. The presence of the electron-withdrawing nonafluoro-tert-butyl group will likely cause a downfield shift of the adjacent protons compared to a non-fluorinated analogue. The tert-butyl group itself can be a useful probe in NMR studies of larger systems. nih.gov

¹³C NMR will show distinct resonances for each carbon atom in the molecule. The carbon of the nonafluoro-tert-butyl group will be significantly affected by the attached fluorine atoms, exhibiting a complex splitting pattern due to C-F coupling. The carbonyl carbon of the ester will appear in the typical downfield region for esters.

Mass Spectrometry for Investigating Fragmentation Patterns and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.org Electron ionization (EI) is a common ionization method that induces fragmentation.

The molecular ion peak (M+) may be observed, but for esters, it can sometimes be weak or absent. miamioh.edu The fragmentation of this compound is expected to be dominated by cleavages at the ester linkage and within the alkyl chain. Key expected fragments would include:

Loss of the nonafluoro-tert-butoxy group: This would result in an acylium ion corresponding to the 2-methylbutyryl moiety.

Loss of the 2-methylbutyrate group: This would generate a cation corresponding to the nonafluoro-tert-butyl group.

Cleavage within the 2-methylbutyrate chain: Fragmentation of the alkyl chain can lead to the loss of methyl or ethyl radicals. docbrown.info

The high fluorine content of the nonafluoro-tert-butyl fragment will make it a very characteristic and easily identifiable peak in the mass spectrum.

Isotopic labeling studies , while not specific to this compound in the literature, could be employed to investigate reaction mechanisms involving this compound. For instance, by using a ¹⁸O-labeled alcohol in the synthesis, the position of the labeled oxygen in the final ester product and in any byproducts could be traced by MS, providing insights into the reaction pathway. Similarly, deuterium (B1214612) labeling of the 2-methylbutyrate chain could help elucidate fragmentation pathways in mass spectrometry.

Table 2: Predicted Key Mass Fragments of this compound

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Description |

|---|---|---|---|

| [C(CF₃)₃]⁺ | Nonafluoro-tert-butyl cation | 219.98 | Characteristic fragment from cleavage of the ester oxygen-carbon bond. |

| [CH₃CH₂CH(CH₃)CO]⁺ | 2-Methylbutyryl acylium ion | 85.06 | Fragment resulting from the loss of the nonafluoro-tert-butoxy radical. |

| [M - CF₃]⁺ | Loss of a trifluoromethyl group | 283.02 | A potential fragmentation pathway of the molecular ion. |

| [C₄H₉]⁺ | Butyl cation (from 2-methylbutyrate) | 57.07 | Common fragment from the alkyl portion. |

Chiral Analytical Methods for Enantiomeric Excess Determination of this compound

The 2-methylbutyrate portion of the molecule contains a stereocenter at the C2 position, meaning this compound can exist as two enantiomers. Determining the enantiomeric excess (ee) is crucial in stereoselective synthesis and for understanding its interactions in chiral environments.

Chiral Chromatography is the most direct and widely used method for this purpose. Both chiral GC and chiral HPLC can be employed.

Chiral Gas Chromatography (GC): A capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative, can be used to separate the enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their quantification. The separation of enantiomers of 2-hydroxy acids has been achieved by derivatization followed by GC on an achiral column, a technique that could potentially be adapted. nih.govsigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers a broad range of chiral stationary phases based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. A suitable chiral column would be selected through screening, and the mobile phase (typically a mixture of alkanes and an alcohol like isopropanol) would be optimized to achieve baseline separation of the enantiomers. Various strategies for chiral separation are continually being developed. nih.gov

Development of Trace Analysis Methodologies in Research Matrices

The detection and quantification of this compound at trace levels in complex research matrices, such as biological fluids or environmental samples, require highly sensitive and selective analytical methods. The development of such methodologies often involves a combination of efficient sample preparation and advanced instrumentation.

Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting and concentrating fluorinated compounds from aqueous matrices. A sorbent material is chosen based on the polarity of the analyte and the matrix components to selectively retain the target compound while allowing interfering substances to pass through. For complex matrices like blood or tissue, an initial liquid-liquid extraction with a solvent like methyl-tert-butyl ether may be necessary. nih.gov

Analytical Detection:

Gas Chromatography-Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS): For volatile compounds, GC-MS operated in selected ion monitoring (SIM) mode provides excellent sensitivity and selectivity. For even lower detection limits and in very complex matrices, GC-MS/MS is preferred, where a specific parent ion is selected and fragmented, and a characteristic daughter ion is monitored.

Liquid Chromatography-Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the trace analysis of a wide range of compounds, including fluorinated substances. chromatographyonline.com It offers high sensitivity and is particularly useful for compounds that are not amenable to GC. The development of methods for the trace analysis of per- and polyfluorinated alkyl substances (PFAS) is a well-established field that provides a strong foundation for developing methods for other fluorinated compounds. scilit.com The presence of a large number of PFAS at trace levels makes their monitoring a complex task. nih.gov

Environmental Fate, Transport, and Degradation Pathways of Nonafluoro Tert Butyl 2 Methylbutyrate

Exploration of Nonafluoro Tert Butyl 2 Methylbutyrate Derivatives, Analogs, and Structure Reactivity Relationships

Synthesis and Characterization of Related Fluorinated Esters and their Precursors

The synthesis of nonafluoro-tert-butyl 2-methylbutyrate (B1264701), while not extensively documented in the literature, can be approached through established esterification methodologies. The primary precursors for this compound are nonafluoro-tert-butyl alcohol (perfluoro-tert-butanol) and 2-methylbutyric acid or its activated derivatives.

Nonafluoro-tert-butyl alcohol is a commercially available fluoroalcohol, notable for its high acidity for an alcohol, with a pKa of 5.4, which is comparable to that of carboxylic acids. wikipedia.org This is a direct consequence of the strong electron-withdrawing nature of the three trifluoromethyl groups. wikipedia.org Its synthesis typically involves the addition of a trichloromethyl anion equivalent to hexafluoroacetone, followed by a halogen exchange reaction. wikipedia.org

The esterification can be achieved through several routes:

Fischer-Speier Esterification: This classic method involves the direct reaction of nonafluoro-tert-butyl alcohol with 2-methylbutyric acid in the presence of a strong acid catalyst. However, the steric hindrance of the tertiary alcohol and the potential for acid-catalyzed side reactions might limit the efficiency of this approach.

Acyl Halide Method: A more reactive approach involves the use of 2-methylbutyroyl chloride, the acid chloride of 2-methylbutyric acid. This electrophile would readily react with the nucleophilic oxygen of nonafluoro-tert-butyl alcohol, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid, facilitating its reaction with the sterically hindered alcohol.

The synthesis of related fluorinated esters follows similar principles. For instance, esters with varying degrees of fluorination in the alcohol component can be prepared to study structure-activity relationships. The synthesis of semifluorinated polymers terminated with a perfluoro-tert-butyl group has been reported, where the potassium salt of perfluoro-tert-butyl alcohol is reacted with a mesylated polymer. mdpi.com

Characterization of these esters would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the 2-methylbutyrate moiety. Crucially, 19F NMR would exhibit a single, sharp resonance for the nine equivalent fluorine atoms of the nonafluoro-tert-butyl group, a distinctive feature of this moiety. cas.cn

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1740-1760 cm-1 would be indicative of the ester carbonyl (C=O) stretching vibration.

Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns would confirm the molecular weight and structure of the ester.

Comparative Analysis of Reactivity and Selectivity Among Structural Analogs

The reactivity of nonafluoro-tert-butyl 2-methylbutyrate is significantly influenced by the presence of the nine fluorine atoms. A key aspect of its reactivity is its susceptibility to hydrolysis.

Hydrolysis Rates: Fluorinated esters are known to undergo hydrolysis at a significantly faster rate compared to their non-fluorinated counterparts. cas.cnnih.gov This is attributed to the strong electron-withdrawing inductive effect of the fluorine atoms, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. cas.cnnih.gov For instance, the hydrolysis rate of ethyl esters increases with the number of fluorine atoms on the ethyl group. nih.gov

A comparative analysis of the hydrolysis rates of tert-butyl 2-methylbutyrate and this compound would be expected to show a dramatic increase in the rate for the fluorinated compound.

Table 1: Comparison of Hydrolysis Reactivity of Esters

| Ester | Expected Relative Hydrolysis Rate | Reasoning |

|---|---|---|

| tert-Butyl 2-methylbutyrate | Base | Standard ester hydrolysis. |

| This compound | Significantly Faster | Strong electron-withdrawing effect of the C(CF3)3 group increases the electrophilicity of the carbonyl carbon. cas.cnnih.gov |

Selectivity in Reactions: The steric bulk of the nonafluoro-tert-butyl group is another critical factor influencing reactivity and selectivity. This group is significantly larger than a standard tert-butyl group, which can hinder the approach of nucleophiles or reagents to the ester functionality or adjacent reaction centers. nih.gov This steric hindrance can be exploited to achieve selectivity in certain reactions. For example, in a molecule containing multiple ester groups, the nonafluoro-tert-butyl ester might be less reactive towards a bulky reagent compared to a less hindered ester.

Rational Design Principles for Modulating the Chemical Behavior of Nonafluoro-tert-butyl Esters

The chemical behavior of nonafluoro-tert-butyl esters can be rationally modulated by making systematic changes to their structure. The goal of such design is often to fine-tune properties for specific applications, such as in materials science or as probes in biological systems. researchgate.net

Modulating Electronic Properties: The strong electron-withdrawing nature of the nonafluoro-tert-butyl group can be systematically altered. While replacing the entire group is a drastic change, modifications to the acyl portion of the ester can provide a more subtle tuning of the electronic properties. For example, introducing electron-donating or electron-withdrawing substituents on the 2-methylbutyrate moiety would alter the electron density at the carbonyl carbon and influence the ester's reactivity.

Modulating Steric Hindrance: The steric environment around the ester can be modified by changing the structure of the acyl group. Replacing the 2-methylbutyrate group with a less branched or a more sterically demanding acyl group would directly impact the accessibility of the ester carbonyl to reagents.

Table 2: Rational Design Strategies for Nonafluoro-tert-butyl Esters

| Design Principle | Structural Modification | Expected Effect on Chemical Behavior |

|---|---|---|

| Increase Hydrolytic Stability | Introduce bulky groups near the ester linkage on the acyl side. | Steric hindrance would decrease the rate of nucleophilic attack by water. |

| Decrease Hydrolytic Stability | Introduce electron-withdrawing groups on the acyl side. | Further increase the electrophilicity of the carbonyl carbon. |

| Enhance Lipophilicity | Increase the length of the hydrocarbon chain in the acyl group. | The overall molecule becomes more non-polar. |

| Introduce a Reactive Handle | Incorporate a functional group (e.g., a terminal alkyne or azide) into the acyl chain. | Allows for subsequent chemical modification via click chemistry or other selective reactions. |

Influence of Fluorine Substitution Patterns on Reaction Pathways and Electronic Properties

The number and position of fluorine atoms in an ester have a profound impact on its reaction pathways and electronic properties.

Influence on Reaction Pathways: The presence of the nonafluoro-tert-butyl group can favor certain reaction pathways over others. For example, in reactions where a carbocation intermediate is formed, the strong destabilizing effect of the adjacent electron-withdrawing group would make such a pathway highly unfavorable. Conversely, reactions that proceed through a nucleophilic attack on the carbonyl carbon are generally accelerated. cas.cnnih.gov

Influence on Electronic Properties:

Acidity of α-Protons: The protons on the carbon atom adjacent to the carbonyl group (the α-protons) in this compound would be more acidic than in its non-fluorinated analog. This is due to the inductive electron withdrawal by the fluorinated alcohol moiety, which stabilizes the resulting enolate anion.

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, although the relationship is not always linear. nih.gov The nonafluoro-tert-butyl group is a highly lipophilic moiety.

Table 3: Comparison of Physicochemical Properties of Alcohols and their Corresponding Esters

| Compound | pKa of Alcohol | Relative Electrophilicity of Ester Carbonyl | Expected Lipophilicity of Ester |

|---|---|---|---|

| tert-Butyl Alcohol | ~18 | Low | Moderate |

| Nonafluoro-tert-butyl Alcohol | 5.4 wikipedia.org | High | High |

Future Research Directions and Uncharted Frontiers for Nonafluoro Tert Butyl 2 Methylbutyrate

Innovative Green Chemistry Approaches and Sustainable Synthesis Paradigms

The synthesis of highly fluorinated compounds has traditionally relied on harsh reagents and energy-intensive conditions. A significant future research direction for nonafluoro-tert-butyl 2-methylbutyrate (B1264701) lies in the development of sustainable and green synthesis methodologies.

Current research in organofluorine chemistry is increasingly focused on developing environmentally benign fluorination processes. numberanalytics.comsamreal.commdpi.com For instance, recent advancements include the use of less hazardous fluorinating agents and the development of catalytic systems that operate under milder conditions. mdpi.com A novel approach involves the use of oxalic acid to extract fluorine from the raw material fluorspar at room temperature, offering a safer and more sustainable alternative to the high-temperature reaction with concentrated sulfuric acid. agchemigroup.eu

Biocatalysis presents a particularly promising frontier for the synthesis of complex chiral fluorinated molecules. mdpi.com The development of enzymatic platforms for enantioselective fluorination could be instrumental in the synthesis of nonafluoro-tert-butyl 2-methylbutyrate, given its chiral center. mdpi.comagchemigroup.eudiva-portal.org Researchers have successfully developed biocatalytic systems for the synthesis of chiral α-trifluoromethylated compounds, demonstrating the potential for enzymatic processes to create complex fluorinated stereocenters with high precision. mdpi.comagchemigroup.eudiva-portal.org

Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. numberanalytics.comresearchgate.netapha.org Future research could explore the synthesis of the 2-methylbutyrate portion of the molecule from biomass-derived sources. bioengineer.org The integration of flow chemistry could also offer a more sustainable and scalable production method for this compound, allowing for precise control over reaction parameters and minimizing waste. bioengineer.org

A comparative look at different synthesis strategies for fluorinated esters reveals a trend towards more environmentally friendly methods.

| Synthesis Strategy | Traditional Approach | Green Chemistry Approach |

| Fluorine Source | Often involves hazardous reagents like elemental fluorine or anhydrous hydrogen fluoride. nih.gov | Utilization of safer, solid fluorinating agents or direct, milder extraction from fluorspar. numberanalytics.comagchemigroup.eu |

| Catalysis | May require stoichiometric and often toxic heavy metal catalysts. | Employment of biocatalysts, organocatalysts, or more benign metal catalysts. mdpi.com |

| Solvents | Use of volatile and often toxic organic solvents. | Shift towards greener solvents, supercritical fluids, or solvent-free conditions. nih.gov |

| Energy Input | Typically requires high temperatures and pressures. | Milder reaction conditions, often at or near room temperature. agchemigroup.eu |

Emerging Applications in Interdisciplinary Fields

The unique combination of a bulky perfluorinated group and a chiral ester functionality in this compound opens the door to a wide array of potential applications across various scientific disciplines. The high fluorine content is expected to impart properties such as thermal stability, chemical inertness, and hydrophobicity, which are highly sought after in advanced materials and electronics. mdpi.comagchemigroup.euapha.org

In the realm of materials science , the incorporation of fluorinated moieties can significantly enhance the properties of polymers and other materials. samreal.comapha.org Research could focus on the use of this compound as a monomer or additive to create novel fluoropolymers with tailored characteristics, such as high-performance coatings, membranes for fuel cells, or advanced dielectrics for high-temperature energy storage applications. numberanalytics.comacs.orgsocietechimiquedefrance.fr The presence of the bulky nonafluoro-tert-butyl group could lead to materials with unique free volume characteristics, impacting their physical and electrical properties. acs.org

The electronics industry heavily relies on per- and polyfluoroalkyl substances (PFAS) for their insulating and thermal stability properties in components like semiconductors, wiring, and displays. numberanalytics.commdpi.comagchemigroup.eunih.govnumberanalytics.com this compound could be investigated as a potential component in next-generation electronic materials, such as lubricants for hard drives or as a dielectric in high-frequency circuit boards. agchemigroup.eunumberanalytics.com

In the biomedical field , the introduction of fluorine into molecules is a well-established strategy to enhance metabolic stability and binding affinity. fluor.comscholaris.ca The chiral nature of this compound makes it an interesting candidate for the development of novel pharmaceuticals or agrochemicals. scholaris.ca Furthermore, highly fluorinated compounds are being explored for applications in drug delivery and as contrast agents for ¹⁹F magnetic resonance imaging (MRI). samreal.com

The non-fluorinated counterpart, butyl 2-methylbutyrate, is known for its use as a flavoring and fragrance agent. researchgate.netnoaa.govrsc.org While the high fluorine content would drastically alter its biological properties, exploring the sensory characteristics of this compound could be an interesting, albeit speculative, area of research.

| Potential Application Area | Key Properties Conferred by Fluorine | Possible Role of this compound |

| Advanced Polymers | Thermal stability, chemical resistance, hydrophobicity. apha.org | Monomer or additive for creating high-performance fluoropolymers. |

| Electronics | Dielectric strength, thermal stability, lubricity. agchemigroup.eunih.gov | Component in dielectrics, coolants, or specialized lubricants. |

| Biomedical | Enhanced metabolic stability, increased binding affinity. scholaris.ca | Scaffold for new pharmaceuticals or as an MRI contrast agent. samreal.comscholaris.ca |

| Energy Storage | High dielectric reliability, broad bandgap. acs.org | Component in high-temperature film capacitors. acs.org |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and design of new molecules and materials. samreal.commdpi.combioengineer.org For a compound like this compound, where experimental data is scarce, AI and ML offer powerful tools to predict its properties and guide future research.

Predicting Molecular Properties: Machine learning models can be trained on existing data of fluorinated compounds to predict a wide range of properties for this compound, such as its boiling point, solubility, reactivity, and even its potential toxicity. mdpi.comagchemigroup.eudiva-portal.orgnih.gov For instance, chemoinformatics methods have been successfully used to predict the specific optical rotations of chiral fluorinated molecules, a technique that could be directly applied to the enantiomers of this compound. mdpi.com

Designing Novel Molecules and Materials: Generative AI models can explore the vast chemical space around the core structure of this compound to design new molecules with optimized properties. apha.orgnih.gov By defining desired characteristics, such as enhanced thermal stability or specific binding affinities, these models can propose novel derivatives for synthesis. apha.org This approach has been used to design fluorine-free polymers for anion exchange membranes, demonstrating the power of AI in materials discovery. researchgate.net

Discovering Novel Fluorochemicals: High-resolution mass spectrometry combined with computational tools can be used to identify novel fluorochemicals in complex mixtures. numberanalytics.comsocietechimiquedefrance.frscholaris.capharmtech.com While not directly related to synthesis, this approach highlights the potential of computational methods to uncover new fluorinated compounds in environmental or industrial samples, which could include isomers or degradation products of this compound.

Addressing Grand Challenges in Fluorine Chemistry through this compound Research

The field of fluorine chemistry faces several "grand challenges," including the development of more sustainable practices, the invention of new selective fluorination methods, and mitigating the environmental impact of persistent fluorochemicals. numberanalytics.comapha.orgnih.govacs.orgresearchgate.net Research focused on this compound has the potential to contribute to addressing these challenges.

Sustainability in the Fluorine Industry: The production of fluorochemicals traditionally relies on energy-intensive processes and hazardous materials. agchemigroup.eusocietechimiquedefrance.fr Developing a green and sustainable synthesis route for this compound, as discussed in section 9.1, would serve as a valuable case study for the broader fluorine industry. agchemigroup.eufluor.com Furthermore, exploring the lifecycle and potential degradation pathways of this compound could inform the design of more environmentally benign fluorinated materials. numberanalytics.com

Development of New Selective Fluorination Methods: The precise introduction of fluorine atoms into complex molecules, known as late-stage fluorination, remains a significant challenge. numberanalytics.comnih.govnumberanalytics.compharmtech.com The synthesis of this compound, with its specific and complex fluorination pattern, could drive the development of new, highly selective fluorination reagents and catalytic methods. numberanalytics.commdpi.com Research in this area could lead to more efficient and controlled ways to synthesize a wide range of valuable fluorinated compounds. nih.gov

Environmental Impact and Mitigation: The persistence of certain fluorochemicals in the environment is a major concern. numberanalytics.comapha.orgnih.govacs.orgresearchgate.net Studying the environmental fate and potential biodegradability of this compound is crucial. The bulky nonafluoro-tert-butyl group might influence its environmental behavior in unique ways compared to other perfluorinated compounds. Understanding these aspects could lead to the design of fluorinated molecules with reduced environmental persistence. Strategies for the recovery and repurposing of fluorinated waste streams are also gaining importance, and research into the deconstruction and potential recycling of this compound could contribute to a more circular economy for fluorine chemistry. mdpi.comresearchgate.netnoaa.govrsc.orgcasc4de.eu

Q & A

Q. Table 1: Example Reaction Conditions

How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- GC-MS : Use electron ionization (70 eV) with a non-polar column (e.g., HP-5MS) to compare retention indices and fragmentation patterns to reference spectra. For example, Ethyl 2-methylbutyrate was analyzed using GC-MS with Splash Key identifiers (e.g.,

splash10-0pdi-9200000000) . - <sup>19</sup>F NMR : Identify chemical shifts associated with the nonafluoro-tert-butyl group (e.g., -CF₃ resonances near -60 to -80 ppm). Evidence from triazine studies shows <sup>19</sup>F NMR can detect rotational barriers in fluorinated groups .

- Purity Assessment : Combine GC peak area normalization (>95% purity) with Karl Fischer titration for moisture content .

Q. Table 2: Analytical Parameters

| Technique | Key Parameters | Reference |

|---|---|---|

| GC-MS | Column: HP-5MS; Ionization: EI (70 eV) | |

| <sup>19</sup>F NMR | Solvent: CDCl₃; Frequency: 400 MHz |

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation, as fluorinated esters may release toxic vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water jets to prevent dispersion. Store in sealed containers away from oxidizers .

- First Aid : For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air immediately .

Advanced Research Questions

How can researchers investigate the electronic effects of the nonafluoro-tert-butyl group on the ester's reactivity using computational and spectroscopic methods?

Methodological Answer:

- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and Fukui indices, focusing on the electron-withdrawing effect of the nonafluoro-tert-butyl group. Compare with non-fluorinated analogs .

- Spectroscopy : Use <sup>19</sup>F NMR to monitor steric hindrance effects on rotational dynamics, as seen in triazine derivatives . IR spectroscopy can validate carbonyl stretching frequency shifts due to fluorination .

What strategies resolve contradictions in thermal stability data of this compound across different studies?

Methodological Answer:

- Controlled Replicates : Conduct DSC/TGA under standardized conditions (e.g., 10°C/min heating rate in N₂ atmosphere). Use statistical tests (e.g., ANOVA) to assess inter-lab variability, as applied in ethyl 2-methylbutyrate aroma studies .

- Variable Isolation : Test purity (via GC-MS), moisture content, and storage history (e.g., degradation products from prolonged light exposure) .

Q. Table 3: Thermal Analysis Parameters

| Parameter | Recommendation | Reference |

|---|---|---|

| Heating Rate | 10°C/min (DSC/TGA) | |

| Atmosphere | N₂ (inert gas) |

How can advanced chromatographic techniques improve the separation and quantification of fluorinated ester derivatives?

Methodological Answer:

- 2D-GC×GC : Enhance resolution of fluorinated isomers using a polar × non-polar column set. Compare with Ethyl 2-methylbutyrate separations, where SAFE-GC-MS achieved detection limits of 0.92 ppb .

- LC-MS/MS : Use reverse-phase C18 columns with acetonitrile/water gradients and negative ion mode for fluorinated fragments. Reference NIST spectral libraries for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.